molecular formula C35H28MgN4O5 B1512730 Chlorophyllide C2 CAS No. 27736-03-4

Chlorophyllide C2

Cat. No.: B1512730
CAS No.: 27736-03-4
M. Wt: 608.9 g/mol
InChI Key: IPKAHLPKWFFLPY-YGWZQURHSA-L
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Description

Chlorophyllide C is a form of chlorophyll that acts as an accessory pigment and is less widely distributed than chlorophyll a and b . It’s a derivative of chlorophyll, which is the most abundant natural pigment supporting oxygenic photosynthesis in microalgae and Cyanobacteria .


Synthesis Analysis

Chlorophyllide C can be synthesized from protochlorophyllide a or divinyl protochlorophyllide a . Chlorophyll synthase catalyzes the final step in chlorophyll biosynthesis: the esterification of chlorophyllide with either geranylgeranyl diphosphate or phytyl diphosphate .


Molecular Structure Analysis

Chlorophyllides have a tetrapyrrole structure with a Mg ion at the center and a fifth isocyclic pentanone . They are constituted by a large aromatic tetrapyrrole macrocycle, a central Mg ion, and a hydrocarbon tail .


Chemical Reactions Analysis

Chlorophyllide a and Chlorophyllide b are the biosynthetic precursors of chlorophyll a and chlorophyll b respectively . Their propionic acid groups are converted to phytyl esters by the enzyme chlorophyll synthase in the final step of the pathway .


Physical and Chemical Properties Analysis

Chlorophyllides have been extensively used in food, medicine, and pharmaceutical applications . They exhibit many biological activities, such as anti-growth, antimicrobial, antiviral, antipathogenic, and antiproliferative activity . The photosensitivity of chlorophyllides is applied in mercury electrodes and sensors .

Scientific Research Applications

1. Photosynthesis and Light Absorption

Chlorophyllides, including Chlorophyllide C2, are integral to photosynthesis in plants. They play a crucial role in absorbing light and facilitating energy transfer for photosynthesis. Specifically, Chlorophylls c1 and c2 have been studied for their electron-vibrational coupling and fluorescence spectra, which are essential in understanding their role in light absorption and energy transfer in photosynthetic complexes (Etinski et al., 2015).

2. Biological Activities and Medical Applications

This compound, along with other chlorophyllides, exhibits a range of biological activities that have potential medical and pharmaceutical applications. Studies have shown that chlorophyllides have antimicrobial, antiviral, and antipathogenic properties, along with anti-growth and antiproliferative activity (Wang et al., 2021).

3. Cytotoxic Effects and Cancer Research

This compound, in the form of crude extracts from plant leaves, has been investigated for its potential cytotoxic effects on cancer cell lines. This research is significant in exploring the therapeutic potential of chlorophyllide in cancer treatment (Wang et al., 2019).

4. Chlorophyll Fluorescence in Crop Research

Chlorophyll fluorescence techniques, which can involve this compound, are used in assessing plant responses to environmental stress in agricultural research. This application is particularly relevant for improving crop resilience and understanding plant physiology under different stress conditions (Sayed, 2003).

5. Antioxidative Properties

Chlorophyllide compounds have been studied for their antioxidative capacities, particularly in protecting human cells from oxidative damage. This research is important in understanding the potential health benefits of chlorophyllide in human diets (Hsu et al., 2005).

Mechanism of Action

Chlorophyllides are precursors of chlorophylls that play crucial roles in photosynthesis . They are involved in photosynthesis without production of oxygen in bacteria . Chlorophyllides are phytol-free chlorophylls used in the photosynthesis of cyanobacteria, green algae, and plants .

Properties

IUPAC Name

magnesium;(E)-3-[(3R)-11,16-bis(ethenyl)-3-methoxycarbonyl-12,17,21,26-tetramethyl-4-oxido-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,4,6,8(26),9,11,13(25),14,16,18,20(23),21-dodecaen-22-yl]prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H30N4O5.Mg/c1-8-19-15(3)22-12-24-17(5)21(10-11-28(40)41)32(38-24)30-31(35(43)44-7)34(42)29-18(6)25(39-33(29)30)14-27-20(9-2)16(4)23(37-27)13-26(19)36-22;/h8-14,31,36,42H,1-2H2,3-7H3,(H,40,41);/q;+2/p-2/b11-10+,22-12?,26-13?,27-14?,32-30?;/t31-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPKAHLPKWFFLPY-YGWZQURHSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC3=NC(=CC4=C(C5=C(C(C(=C6C(=C(C(=N6)C=C1N2)C)C=CC(=O)[O-])C5=N4)C(=O)OC)[O-])C)C(=C3C)C=C)C=C.[Mg+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C2=CC3=NC(=CC4=C(C5=C([C@@H](C(=C6C(=C(C(=N6)C=C1N2)C)/C=C/C(=O)[O-])C5=N4)C(=O)OC)[O-])C)C(=C3C)C=C)C=C.[Mg+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H28MgN4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201024114
Record name Chlorophyll C2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201024114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

608.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27736-03-4
Record name Chlorophyll C2
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027736034
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chlorophyll C2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201024114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CHLOROPHYLL C2
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8GAP92KIWW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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